N-(4-ethoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[2-oxo-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-2-30-18-11-9-16(10-12-18)25-21(28)15-31-22-19-7-5-8-20(19)27(23(29)26-22)14-17-6-3-4-13-24-17/h3-4,6,9-13H,2,5,7-8,14-15H2,1H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTGVSYPVNHIAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a synthetic compound with notable biological activity. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Description |
|---|---|
| Molecular Formula | C23H24N4O3S |
| Molecular Weight | 436.5 g/mol |
| CAS Number | 899987-01-0 |
The structure features a complex arrangement that includes a pyridinylmethyl group, a cyclopenta[d]pyrimidine moiety, an ethoxyphenyl substituent, and a thioacetamide functional group. This unique combination contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several pharmacological activities:
- Antiviral Properties : The compound has been studied for its potential as an antiviral agent. It demonstrated significant inhibition of viral replication in vitro. For instance, derivatives similar to this compound have shown IC50 values in the low micromolar range against various viral targets .
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It has been reported to induce apoptosis in certain cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and death .
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes related to disease processes. For example, it may act as an inhibitor of RNA polymerase enzymes critical for viral replication .
Study 1: Antiviral Efficacy
A study published in MDPI highlighted the effectiveness of related compounds in inhibiting the activity of viral enzymes. The derivatives exhibited IC50 values ranging from 31.9 μM to 32.2 μM against HCV NS5B RNA polymerase, suggesting that N-(4-ethoxyphenyl)-2-((2-oxo...) could have a similar profile due to structural similarities .
Study 2: Anticancer Mechanisms
Research conducted on similar pyrimidine derivatives indicated their potential in cancer therapy. These compounds have been shown to affect cell cycle regulation and promote apoptosis in various cancer types. The mechanisms involved include the activation of caspases and modulation of Bcl-2 family proteins .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit notable antimicrobial properties. The presence of the thioether linkage in this compound suggests potential efficacy against a range of bacterial and fungal pathogens.
Findings:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that related compounds demonstrate MICs against common pathogens such as Staphylococcus aureus and Escherichia coli, with values around 256 µg/mL.
- Mechanism of Action : The antimicrobial activity is hypothesized to stem from the disruption of microbial cell membranes, leading to cell lysis.
Anticancer Properties
The anticancer potential of N-(4-ethoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide has been explored through various studies focusing on its cytotoxic effects against cancer cell lines.
Case Studies:
- Cytotoxicity Against Cancer Cell Lines : Research has indicated that derivatives with similar structures can selectively induce apoptosis in human cancer cells while sparing normal cells. For instance, modifications in the pyridine moiety have shown enhanced activity against breast cancer cells (MCF-7).
- Mechanism : The anticancer activity is attributed to interference with DNA synthesis and repair mechanisms, leading to inhibited cell proliferation.
Neuropharmacological Effects
Preliminary studies suggest that this compound may also have neuroactive properties, potentially influencing neurotransmitter systems involved in mood regulation.
Experimental Evidence:
- Influence on Neurotransmitters : In animal models, compounds with similar structures have been shown to modulate serotonin and dopamine pathways.
- Potential Applications : These findings indicate possible applications in treating mood disorders or neurodegenerative diseases.
Summary of Research Findings
The following table summarizes the key findings related to the applications of this compound:
| Application | Findings |
|---|---|
| Antimicrobial | Significant activity against Staphylococcus aureus and Escherichia coli; MIC around 256 µg/mL. |
| Anticancer | Induces apoptosis in MCF-7 cells; inhibits DNA synthesis and repair mechanisms. |
| Neuropharmacological | Modulates serotonin and dopamine pathways; potential for treating mood disorders. |
Q & A
Q. What are the critical steps and conditions for synthesizing this compound?
The synthesis involves multi-step pathways, including:
- Thioether formation : Reacting a cyclopenta[d]pyrimidin-4-yl thiol intermediate with a chloroacetamide derivative under basic conditions (e.g., sodium hydride or triethylamine) .
- N-alkylation : Introducing the pyridin-2-ylmethyl group to the pyrimidine core using alkylating agents like 2-(chloromethyl)pyridine. This step often requires inert atmospheres (N₂/Ar) and controlled temperatures (60–80°C) to prevent side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the pure product .
Q. Which analytical techniques are essential for confirming structure and purity?
- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) validate regiochemistry and substituent positions. Key signals include aromatic protons (δ 7.2–8.5 ppm) and the thioacetamide NH (δ ~10.1 ppm) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection (λ = 254 nm) .
- Mass spectrometry : High-resolution MS (ESI or EI) confirms molecular weight (e.g., [M+H]⁺) and fragmentation patterns .
Q. What preliminary biological screening approaches are recommended?
- Enzyme inhibition assays : Test against kinases or proteases (e.g., EGFR, COX-2) using fluorogenic substrates .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Solubility : Pre-screen in DMSO for in vitro studies; adjust with co-solvents (e.g., PEG-400) for in vivo models .
Q. How is the compound’s stability assessed under storage conditions?
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C typical for thioamides) .
- Light sensitivity : Store in amber vials at –20°C; monitor via HPLC over 1–6 months to detect degradation (e.g., oxidation of thioether to sulfoxide) .
Advanced Questions
Q. How can contradictory biological activity data be resolved?
- Structural analogs comparison : Compare IC₅₀ values of derivatives (e.g., replacing 4-ethoxyphenyl with nitro/chloro substituents) to identify pharmacophore requirements .
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., ATP-binding pockets in kinases). Pay attention to hydrogen bonds between the acetamide NH and catalytic lysine residues .
- Metabolite profiling : LC-MS/MS to identify active/inactive metabolites in hepatic microsome assays .
Q. What strategies optimize reaction yields during scale-up?
- Solvent selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve safety and ease of purification .
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) for thioether formation, reducing reaction time from 24h to 6h .
- Continuous flow reactors : Enhance mixing and heat transfer for exothermic steps (e.g., alkylation), achieving >80% yield at 100 g scale .
Q. How do structural modifications impact pharmacokinetics?
- LogP adjustments : Introduce polar groups (e.g., –OH, –SO₃H) to reduce cLogP from ~3.5 to <2, improving aqueous solubility but potentially lowering membrane permeability .
- Metabolic stability : Replace the pyridine ring with a fluorinated analog to block CYP450-mediated oxidation .
- Plasma protein binding : Measure via equilibrium dialysis; high binding (>90%) may necessitate dosing adjustments .
Q. What computational methods validate target engagement?
- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (50–100 ns trajectories) to assess binding mode stability. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>70%) .
- Free energy perturbation (FEP) : Quantify ΔΔG for mutations in the binding site (e.g., T790M in EGFR) to predict resistance .
Q. How are regiochemical outcomes controlled during synthesis?
Q. What in vivo models are suitable for efficacy studies?
- Xenograft models : Subcutaneous tumors in nude mice (e.g., HCT-116 colorectal cancer) dosed orally at 10–50 mg/kg, with plasma levels monitored via LC-MS .
- PK/PD modeling : Link plasma concentration-time profiles to tumor growth inhibition using compartmental models (e.g., NONMEM) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
